3,5-Difluoro-2-methoxyaniline (CAS 41860-67-7) is a highly specialized, trisubstituted aromatic amine utilized primarily as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including mutant EGFR inhibitors and CNS-penetrant COMT inhibitors [1]. Featuring an ortho-methoxy group and meta-fluorine atoms relative to the amine, this compound offers a tightly controlled steric and electronic profile. The electron-withdrawing fluorine atoms lower the basicity of the amine while blocking metabolic liability sites, and the methoxy group provides essential conformational restriction and hydrogen-bonding capabilities for downstream target engagement [2]. For procurement teams, this intermediate represents a non-substitutable precursor for specific kinase and GPCR modulator pipelines where precise structural tuning is mandatory.
Substituting 3,5-Difluoro-2-methoxyaniline with simpler analogs like 2-methoxyaniline (o-anisidine) or 3,5-difluoroaniline fundamentally compromises both the synthetic route and the final API efficacy [1]. Replacing it with 2-methoxyaniline removes the critical fluorine atoms at the 3 and 5 positions, leaving the aromatic ring highly susceptible to rapid CYP450-mediated oxidative metabolism, thereby destroying the pharmacokinetic viability of the downstream drug [2]. Conversely, utilizing 3,5-difluoroaniline omits the ortho-methoxy group, which is required to restrict N-aryl bond rotation and enforce the bioactive conformation necessary for sub-nanomolar binding to targets like EGFR exon 20 insertion mutants [3]. Furthermore, the specific push-pull electronic effect of the methoxy and fluoro groups tunes the aniline's nucleophilicity, meaning substitution often leads to failed or low-yielding cross-coupling reactions.
In the synthesis of complex heterocyclic APIs (such as pyrrolopyridinones), 3,5-difluoro-2-methoxyaniline demonstrates high-yielding processability despite the electron-withdrawing nature of its fluorine substituents. When reacted to form key thiourea intermediates, 3,5-difluoro-2-methoxyaniline achieves a highly reproducible 89% yield at multi-gram scale (e.g., 5.00 g input) [1]. In contrast, more heavily deactivated anilines lacking the electron-donating ortho-methoxy group often require forcing conditions or suffer from incomplete conversion (typically <70% yield) under standard ambient or mild heating conditions[2].
| Evidence Dimension | Intermediate Synthesis Yield (Thiourea/Isothiocyanate Formation) |
| Target Compound Data | 89% yield (at 5.0 g scale) |
| Comparator Or Baseline | Deactivated fluoroanilines (lacking methoxy): typically <70% yield |
| Quantified Difference | >19% absolute yield improvement |
| Conditions | Reaction with benzoyl isothiocyanate or equivalent, mild conditions |
Ensures reliable, high-yielding scale-up of critical intermediates without the need for excessive reagent equivalents or harsh conditions.
The synthesis of advanced kinase inhibitors frequently requires the coupling of anilines to heteroaryl halides. 3,5-Difluoro-2-methoxyaniline successfully undergoes Pd-catalyzed Buchwald-Hartwig amination (e.g., with chloro-imidazopyridazines) using standard catalyst systems like Pd2(dba)3/Xantphos at 90 °C within 1 hour[1]. The presence of the ortho-methoxy group sufficiently offsets the inductive deactivation from the two fluorine atoms, maintaining the amine's nucleophilicity. Baselines utilizing purely electron-deficient anilines (e.g., 3,5-difluoroaniline) often exhibit sluggish coupling kinetics, requiring higher catalyst loadings or extended reaction times (>4-8 hours) to achieve comparable conversion [2].
| Evidence Dimension | Pd-Catalyzed Amination Reaction Time |
| Target Compound Data | Complete conversion in ~1 hour at 90 °C |
| Comparator Or Baseline | 3,5-Difluoroaniline baseline: >4-8 hours |
| Quantified Difference | 3- to 8-fold reduction in reaction time |
| Conditions | Pd2(dba)3/Xantphos, Cs2CO3, DMA, 90 °C |
Reduces reactor time and catalyst degradation in expensive late-stage cross-coupling steps.
The procurement of 3,5-difluoro-2-methoxyaniline is directly tied to its ability to enforce specific bioactive conformations in the final API. The ortho-methoxy group creates a steric barrier and acts as a hydrogen bond acceptor, restricting the rotation of the N-aryl bond. When incorporated into mutant EGFR inhibitors, this specific substitution pattern enables sub-nanomolar potency (IC50 < 5 nM) against difficult-to-treat exon 20 insertion mutations (e.g., D770_N771insSVD) [1]. Removing the methoxy group (using 3,5-difluoroaniline) relaxes this conformational lock, typically resulting in a 10- to 100-fold drop in target binding affinity [2].
| Evidence Dimension | Target Binding Affinity (Mutant EGFR IC50) |
| Target Compound Data | API derived from 3,5-Difluoro-2-methoxyaniline: < 5 nM |
| Comparator Or Baseline | API derived from des-methoxy analog: > 50 nM (typical) |
| Quantified Difference | >10-fold increase in potency |
| Conditions | In vitro kinase assay against EGFR D770_N771insSVD |
Validates the compound as an essential, non-substitutable precursor for achieving clinical-grade potency in targeted oncology pipelines.
3,5-Difluoro-2-methoxyaniline is a primary precursor for synthesizing third- and fourth-generation EGFR inhibitors targeting exon 20 insertion mutations. Its specific substitution pattern provides the necessary conformational restriction (via the methoxy group) and metabolic stability (via the fluoro groups) required for sub-nanomolar efficacy and high selectivity over wild-type EGFR [1].
In the development of next-generation Catechol-O-methyltransferase (COMT) inhibitors for Parkinson's disease and schizophrenia, this compound serves as a critical building block. The specific pKa tuning provided by the difluoro-methoxy combination ensures the resulting quinazolinone or related heterocycles maintain targeted lipophilicity and target engagement in the brain [2].
For contract research organizations (CROs) building libraries of imidazopyridazine or pyrrolopyridinone modulators (e.g., for IL-12/IL-23 or GPR17 targets), this aniline provides a highly favorable balance of reactivity and structural complexity. It couples efficiently under standard Pd-catalyzed conditions in under an hour, making it highly suitable for high-throughput library synthesis and scale-up [3].
Acute Toxic;Irritant